molecular formula C8H10BrN B8017385 2-Bromo-3,4-dimethylaniline

2-Bromo-3,4-dimethylaniline

Cat. No.: B8017385
M. Wt: 200.08 g/mol
InChI Key: IERANHLXIVLSML-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by a bromine atom and two methyl groups attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dimethylaniline typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the amino group, which is an activating group.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron (Fe) as a catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Major Products:

    Electrophilic Aromatic Substitution: Products include various brominated derivatives.

    Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or alkoxides.

Scientific Research Applications

2-Bromo-3,4-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dimethylaniline involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

  • 3-Bromo-4,6-dimethylaniline
  • 2-Bromo-4,6-dimethylaniline
  • 3-Bromo-N,N-dimethylaniline

Comparison: 2-Bromo-3,4-dimethylaniline is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERANHLXIVLSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799434-68-6
Record name 2-bromo-3,4-dimethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3,4-dimethylnitrobenzene (1.0 g, 4.35 mmole) in 10 mL DMF was added SnCl2.2H2O (4.92 g, 21.8 mmole). This solution was stirred overnight at room temperature 50 mL of H2O was added and the pH was adjusted to 8 with the addition of sat. NaHCO3 and extracted with 150 mL of EtOAC. The organic layer was dried over Na2SO4, filtered and evaporated yielding 2-bromo-3,4-dimethylaniline which was used as is in the conversion to 2-bromo-3,4-dimethyliodobenzene in a similar manner to that of Example 86. Compound 102 was prepared from 2-bromo-3,4-dimethyliodo-benzene using procedures similar to those of Examples 25 and 40. MS (ion spray): m/z 314.0/316.1 (M−H); 316.1/318.0 (M+H). 1H NMR: (DMSO-d6, 400 MHz) δ 7.37 (d, 1H), 7.15 (d, 1H), 2.43 (s, 3H), 2.37 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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